molecular formula C11H15NO3 B1524032 (S)-Benzyl 2-amino-3-methoxypropanoate CAS No. 791782-11-1

(S)-Benzyl 2-amino-3-methoxypropanoate

Cat. No.: B1524032
CAS No.: 791782-11-1
M. Wt: 209.24 g/mol
InChI Key: PLGIWPZJAPVLTD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 2-amino-3-methoxypropanoate is an organic compound with significant relevance in various fields of chemistry and biology. This compound is characterized by its chiral center, which imparts specific stereochemical properties. The presence of both amino and ester functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Benzyl 2-amino-3-methoxypropanoate typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable chiral precursor, often derived from natural amino acids.

    Protection of Functional Groups: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.

    Esterification: The carboxylic acid group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.

    Methoxylation: The hydroxyl group is converted to a methoxy group using methylating agents such as dimethyl sulfate or methyl iodide.

    Deprotection: The protecting group on the amino group is removed to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer.

    Chiral Catalysis: Employing chiral catalysts to achieve high enantioselectivity during synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-Benzyl 2-amino-3-methoxypropanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of benzyl 2-amino-3-methoxypropanoic acid.

    Reduction: Formation of benzyl 2-amino-3-methoxypropanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-Benzyl 2-amino-3-methoxypropanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-amino-3-methoxypropanoate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the chiral center and functional groups.

    Pathways Involved: The compound may participate in metabolic pathways involving amino acids and esters, influencing biochemical processes.

Comparison with Similar Compounds

    ®-Benzyl 2-amino-3-methoxypropanoate: The enantiomer of the compound with different stereochemical properties.

    Benzyl 2-amino-3-hydroxypropanoate: A similar compound with a hydroxyl group instead of a methoxy group.

    Benzyl 2-amino-3-methoxybutanoate: A compound with an additional carbon in the backbone.

Uniqueness:

    Stereochemistry: The (S)-configuration imparts specific biological activity and selectivity.

    Functional Groups: The combination of amino and methoxy groups provides unique reactivity and versatility in synthesis.

Properties

IUPAC Name

benzyl (2S)-2-amino-3-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-8-10(12)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGIWPZJAPVLTD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of O-methyl-D,L-serine benzyl ester (50 mg, 0.239 mol) in 4-methyl-2-pentanone (500 mL) was added N-acetyl-L-methionine (45.7 g, 0.239 mol) at 25° C. The reaction mixture was heated to 50° C. and stirred for 2 hours, then allowed to cool to 25° C. and stirred for 16 hours at 25-30° C. The resulting solid material was filtered and dried at 60° C. for 3 hours. The mother liquors were evaporated. The isolated solid material (66 g) was dissolved in water (132 mL) at 25° C. The aqueous solution was basified with aqueous Na2CO3 solution (1M; 0.28 mol) at 5-10° C. The reaction mixture was extracted with dichloromethane (3×330 mL) at 25-30° C. The organic layer was dried over Na2SO4 and the solvent was evaporated under reduced pressure to afford O-methyl-D-serine benzyl ester as a light brown liquid (32.6 g, 66%). Chiral purity: 94.6%. Chemical purity: 98.3%.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
N-acetyl-L-methionine
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.28 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl 2-amino-3-methoxypropanoate
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl 2-amino-3-methoxypropanoate
Reactant of Route 3
Reactant of Route 3
(S)-Benzyl 2-amino-3-methoxypropanoate
Reactant of Route 4
Reactant of Route 4
(S)-Benzyl 2-amino-3-methoxypropanoate
Reactant of Route 5
Reactant of Route 5
(S)-Benzyl 2-amino-3-methoxypropanoate
Reactant of Route 6
Reactant of Route 6
(S)-Benzyl 2-amino-3-methoxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.